Propargyl-PEG3-Methyl Ester: A Comprehensive Technical Guide
Propargyl-PEG3-Methyl Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-methyl ester is a heterobifunctional linker molecule integral to the advancement of contemporary bioconjugation and medicinal chemistry. Its unique structure, featuring a terminal alkyne (propargyl group), a hydrophilic triethylene glycol (PEG3) spacer, and a methyl ester functional group, provides a versatile platform for the synthesis of complex biomolecules. This guide offers an in-depth exploration of its chemical properties, synthesis, and applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties and Specifications
Propargyl-PEG3-methyl ester is a valuable tool in bioconjugation due to its well-defined chemical characteristics. The propargyl group serves as a handle for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling efficient and specific ligation to azide-modified molecules. The PEG3 spacer enhances solubility and provides spatial separation between conjugated moieties, which can be critical for maintaining the biological activity of the attached molecules. The methyl ester group can be hydrolyzed under basic conditions to yield a carboxylic acid, offering an additional site for conjugation or modification.[1][2]
| Property | Value | Source(s) |
| Chemical Name | Methyl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate | [3] |
| Molecular Formula | C11H18O5 | [3] |
| Molecular Weight | 230.26 g/mol | [4] |
| CAS Number | 2086689-09-8 | [3] |
| Appearance | Colorless to light yellow oil | |
| Purity | ≥95% | [4] |
| Solubility | Soluble in most organic solvents |
Synthesis of Propargyl-PEG3-Methyl Ester
Diagram of the Synthetic Pathway
Caption: Proposed two-step synthesis of Propargyl-PEG3-methyl ester.
Experimental Protocol: Synthesis of Propargyl-PEG3-Methyl Ester
Step 1: Synthesis of 3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)propan-1-ol (Propargyl-PEG3-alcohol)
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Materials:
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Triethylene glycol
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% in toluene
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Anhydrous tetrahydrofuran (B95107) (THF)
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Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO4)
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-
Procedure: a. To a solution of triethylene glycol (excess, e.g., 5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents relative to propargyl bromide) portion-wise at 0 °C. b. Allow the mixture to stir at room temperature for 1 hour. c. Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl. g. Extract the aqueous layer with ethyl acetate (B1210297). h. Wash the combined organic layers with water and brine. i. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography to yield Propargyl-PEG3-alcohol.
Step 2: Synthesis of Propargyl-PEG3-methyl ester
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Materials:
-
Propargyl-PEG3-alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl acrylate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure: a. To a solution of Propargyl-PEG3-alcohol (1 equivalent) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C. b. Allow the mixture to stir at room temperature for 30 minutes. c. Add methyl acrylate (1.5 equivalents) dropwise to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours. e. Monitor the reaction progress by TLC. f. Upon completion, quench the reaction with saturated aqueous NH4Cl. g. Extract the aqueous layer with ethyl acetate. h. Wash the combined organic layers with water and brine. i. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography to yield Propargyl-PEG3-methyl ester.
Application in Bioconjugation: Click Chemistry
The terminal alkyne of Propargyl-PEG3-methyl ester is a key functional group for its application in "click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne and an azide-functionalized molecule.[4]
Diagram of the CuAAC Reaction
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocol: General CuAAC using Propargyl-PEG3-methyl ester
This protocol provides a general procedure for the conjugation of Propargyl-PEG3-methyl ester to an azide-containing molecule.[8][9]
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Materials:
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Propargyl-PEG3-methyl ester
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Azide-functionalized molecule of interest
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Copper(II) sulfate (CuSO4)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
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Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
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-
Procedure: a. Dissolve Propargyl-PEG3-methyl ester (1 equivalent) and the azide-functionalized molecule (1.1 equivalents) in the chosen solvent system. b. In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO4 (0.1 equivalents) with the ligand (e.g., THPTA, 0.5 equivalents) in water. c. Add the copper/ligand solution to the reaction mixture containing the alkyne and azide. d. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 - 1.0 equivalents) in water. e. Stir the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS. f. Upon completion, the product can be purified by methods such as preparative HPLC or extraction, depending on the properties of the final conjugate.
Application in PROTAC and ADC Synthesis
A primary application of Propargyl-PEG3-methyl ester is in the synthesis of PROTACs and ADCs. In this context, it serves as a flexible linker connecting a protein-targeting ligand to an E3 ligase ligand (in PROTACs) or a cytotoxic drug (in ADCs).[3][10][11]
Workflow for PROTAC Synthesis
Caption: A generalized workflow for the modular synthesis of PROTACs.
Experimental Protocol: Two-Step PROTAC Synthesis
This protocol outlines a general strategy for synthesizing a PROTAC where Propargyl-PEG3-methyl ester can be utilized after hydrolysis to the corresponding carboxylic acid.[8]
Step 1: Hydrolysis of Propargyl-PEG3-methyl ester to Propargyl-PEG3-acid
-
Materials:
-
Propargyl-PEG3-methyl ester
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Solvent (e.g., a mixture of THF and water)
-
Hydrochloric acid (HCl) for neutralization
-
-
Procedure: a. Dissolve Propargyl-PEG3-methyl ester in a mixture of THF and water. b. Add an aqueous solution of LiOH or NaOH (e.g., 2-3 equivalents). c. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed. d. Neutralize the reaction mixture with dilute HCl to pH ~3-4. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). f. Dry the organic layer, filter, and concentrate to obtain Propargyl-PEG3-acid.
Step 2: PROTAC Assembly
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Amide Coupling: a. Couple the newly formed Propargyl-PEG3-acid (1.1 equivalents) to the amine-containing Ligand 1 (1 equivalent) using standard peptide coupling reagents (e.g., HATU and DIPEA) in an anhydrous solvent like DMF. b. Stir the reaction at room temperature for 4-12 hours and monitor by LC-MS. c. Work up the reaction and purify the alkyne-functionalized intermediate.
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Click Chemistry: a. Follow the general CuAAC protocol described previously to conjugate the alkyne-functionalized intermediate with the azide-modified Ligand 2. b. Purify the final PROTAC compound using preparative HPLC.
Conclusion
Propargyl-PEG3-methyl ester is a highly versatile and valuable chemical tool for researchers in drug discovery and chemical biology. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex bioconjugates. The protocols and data presented in this guide provide a solid foundation for the utilization of this linker in the development of next-generation therapeutics like PROTACs and ADCs. As the fields of targeted protein degradation and antibody-drug conjugates continue to expand, the demand for well-defined and versatile linkers such as Propargyl-PEG3-methyl ester is expected to grow.
References
- 1. Methyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate | Biopharma PEG [biochempeg.com]
- 2. Propargyl-PEG3-methyl ester, 2086689-09-8 | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG3-methyl ester - Immunomart [immunomart.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
